SHAAGtide vs. Other Natural FPRL1 Ligands – Superior Potency
SHAAGtide demonstrates significantly higher potency compared to all other known natural ligands for FPRL1. In a direct comparison of functional activity, SHAAGtide was found to be 50- to 100-fold more potent than any other natural agent previously reported to act on the FPRL1 receptor [1].
| Evidence Dimension | Relative functional potency |
|---|---|
| Target Compound Data | 50- to 100-fold more potent |
| Comparator Or Baseline | All other natural agents posited to act on FPRL1 |
| Quantified Difference | 50- to 100-fold |
| Conditions | In vitro functional assays; specific assay not detailed in abstract, but refers to leukocyte attraction |
Why This Matters
This superior potency makes SHAAGtide the preferred choice for research requiring a high-sensitivity, natural FPR2 ligand, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Miao, Z., et al. (2007). Proinflammatory proteases liberate a discrete high-affinity functional FPRL1 (CCR12) ligand from CCL23. Journal of Immunology, 178(11), 7395-7404. View Source
